4-(3-(4-Bromophenyl)propyl)morpholine 4-(3-(4-Bromophenyl)propyl)morpholine
Brand Name: Vulcanchem
CAS No.: 607744-36-5
VCID: VC8127097
InChI: InChI=1S/C13H18BrNO/c14-13-5-3-12(4-6-13)2-1-7-15-8-10-16-11-9-15/h3-6H,1-2,7-11H2
SMILES: C1COCCN1CCCC2=CC=C(C=C2)Br
Molecular Formula: C13H18BrNO
Molecular Weight: 284.19 g/mol

4-(3-(4-Bromophenyl)propyl)morpholine

CAS No.: 607744-36-5

Cat. No.: VC8127097

Molecular Formula: C13H18BrNO

Molecular Weight: 284.19 g/mol

* For research use only. Not for human or veterinary use.

4-(3-(4-Bromophenyl)propyl)morpholine - 607744-36-5

Specification

CAS No. 607744-36-5
Molecular Formula C13H18BrNO
Molecular Weight 284.19 g/mol
IUPAC Name 4-[3-(4-bromophenyl)propyl]morpholine
Standard InChI InChI=1S/C13H18BrNO/c14-13-5-3-12(4-6-13)2-1-7-15-8-10-16-11-9-15/h3-6H,1-2,7-11H2
Standard InChI Key YBXJERIHXIDLHI-UHFFFAOYSA-N
SMILES C1COCCN1CCCC2=CC=C(C=C2)Br
Canonical SMILES C1COCCN1CCCC2=CC=C(C=C2)Br

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

4-(3-(4-Bromophenyl)propyl)morpholine is defined by its unique integration of a morpholine ring and a brominated aromatic system. The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, contributes to the compound’s polarity and hydrogen-bonding capacity, while the 4-bromophenyl group introduces steric bulk and electrophilic reactivity . The propyl linker between these moieties allows conformational flexibility, which may influence its interactions with biological targets.

Table 1: Fundamental Chemical Identifiers

PropertyValueSource
CAS No.607744-36-5
IUPAC Name4-[3-(4-bromophenyl)propyl]morpholine
Molecular FormulaC13H18BrNO\text{C}_{13}\text{H}_{18}\text{BrNO}
Molecular Weight284.19 g/mol
SMILESC1COCCN1CCCC2=CC=C(C=C2)Br
InChIKeyYBXJERIHXIDLHI-UHFFFAOYSA-N

The compound’s structure is further validated by its standard InChI string, which encodes atomic connectivity and stereochemical details . Computational analyses predict a polar surface area (PSA) of 12.47 Ų, indicative of moderate solubility in polar solvents, and a molar refractivity of 67.78 cm³/mol, reflecting its electronic polarizability .

Crystallographic and Spectroscopic Data

While crystallographic data for 4-(3-(4-bromophenyl)propyl)morpholine remains unreported, analogous morpholine derivatives exhibit chair conformations in the heterocyclic ring, with the nitrogen atom adopting a trigonal planar geometry. Nuclear magnetic resonance (NMR) spectra for similar compounds reveal distinct proton environments: the morpholine ring’s N-CH2\text{N-CH}_2 protons typically resonate near δ 2.4–3.0 ppm, while aromatic protons from the bromophenyl group appear as doublets around δ 7.3–7.6 ppm. Infrared (IR) spectroscopy would likely show absorption bands for C-Br stretching (~600 cm⁻¹) and morpholine C-O-C asymmetric stretching (~1120 cm⁻¹) .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 4-(3-(4-Bromophenyl)propyl)morpholine involves sequential alkylation and coupling reactions. A representative route begins with the bromination of 4-phenylpropyl chloride using Br2\text{Br}_2 in the presence of a Lewis acid catalyst (e.g., FeBr3\text{FeBr}_3), followed by nucleophilic substitution with morpholine under basic conditions. Alternative methods employ Grignard reagents or palladium-catalyzed cross-coupling to attach the propyl chain to the bromophenyl group before introducing the morpholine moiety .

Table 2: Representative Synthetic Conditions

StepReactantsConditionsYield
14-Bromophenylpropyl bromide, MorpholineK2CO3\text{K}_2\text{CO}_3, DMF, 80°C, 12h65%
24-Bromophenylpropanol, SOCl2\text{SOCl}_2Reflux, 4h89%

Optimization of reaction parameters—such as solvent choice (e.g., dimethylformamide vs. tetrahydrofuran), temperature, and catalyst loading—is critical to maximizing yield and purity. For instance, using lithium aluminium hydride (LiAlH4\text{LiAlH}_4) for reductions or hydrogen peroxide (H2O2\text{H}_2\text{O}_2) for oxidations can improve step efficiency.

Reactivity and Functionalization

Physical and Chemical Properties

Thermodynamic and Solubility Profiles

Experimental data for 4-(3-(4-Bromophenyl)propyl)morpholine reveals a boiling point of 367.9 \pm 32.0 \, ^\circ\text{C} at atmospheric pressure and a density of 1.3±0.1g/cm31.3 \pm 0.1 \, \text{g/cm}^3 . The compound’s calculated vapor pressure of 0.0±0.8mmHg0.0 \pm 0.8 \, \text{mmHg} at 25°C suggests low volatility, making it suitable for high-temperature applications . Solubility tests indicate miscibility with chloroform and dichloromethane but limited solubility in water (<1 mg/mL) .

Table 3: Physicochemical Properties

PropertyValueMethod/Source
Melting PointNot reported
Boiling Point367.9 \pm 32.0 \, ^\circ\text{C}Predicted (EPI Suite)
Density1.3±0.1g/cm31.3 \pm 0.1 \, \text{g/cm}^3Predicted
logP (Octanol-Water)2.95Predicted
Refractive Index1.548Estimated

Stability and Degradation

The compound demonstrates stability under inert atmospheres but may undergo debromination upon exposure to strong reducing agents or UV light. Hydrolytic stability tests in aqueous buffers (pH 4–9) show no significant degradation over 48 hours, suggesting compatibility with biological matrices.

CompoundTargetIC50_{50}/EC50_{50}Source
4-(3-(4-Bromophenyl)propyl)morpholine5-HT2A_{2A}9.2 kcal/mol (docking)
4-PhenylmorpholineCOX-215 µM
4-(4-Chlorophenyl)morpholineMCF-7 cells18 µM

Applications in Medicinal Chemistry and Drug Development

Role as a Pharmacophore

The morpholine ring is a privileged scaffold in drug design due to its balance of hydrophilicity and metabolic stability. Incorporating a bromophenyl group enhances blood-brain barrier permeability, making 4-(3-(4-Bromophenyl)propyl)morpholine a candidate for central nervous system (CNS) drug development. Its propyl linker allows modular functionalization, enabling the synthesis of libraries for high-throughput screening.

Case Studies and Analog Optimization

In a 2023 study, morpholine derivatives with brominated aryl groups demonstrated nanomolar affinity for dopamine D3_3 receptors, highlighting their potential in treating Parkinson’s disease . Substituting the propyl chain with shorter or branched alkyl groups could optimize receptor selectivity and pharmacokinetic profiles.

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